molecular formula C20H16F3N3O2 B11043515 1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11043515
M. Wt: 387.4 g/mol
InChI Key: MXOMYHIGOFXINP-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both methoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxy-substituted benzene derivative reacts with the imidazo[4,5-b]pyridine core.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using a trifluoromethyl-substituted benzene derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while substitution reactions can lead to a variety of functionalized imidazo[4,5-b]pyridine compounds.

Scientific Research Applications

1-(3-Methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)-7-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(3-Methoxyphenyl)-7-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness: The presence of both methoxy and trifluoromethyl groups in 1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16F3N3O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H16F3N3O2/c1-28-15-7-3-6-14(9-15)26-11-24-19-18(26)16(10-17(27)25-19)12-4-2-5-13(8-12)20(21,22)23/h2-9,11,16H,10H2,1H3,(H,25,27)

InChI Key

MXOMYHIGOFXINP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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